2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-(5-Chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound notable for its varied applications in scientific research. It is a pyrimidinyl-based compound with significant potential in fields like medicinal chemistry and organic synthesis. This compound features a unique combination of functional groups, enhancing its chemical versatility and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide generally involves multi-step organic reactions. The starting materials often include 5-chloro-4-methyl-6-oxo-2-phenylpyrimidine and N-(3-(methylthio)phenyl)acetamide. These react under specific conditions:
Step 1: : Preparation of the pyrimidine core via condensation reactions.
Step 2: : Introduction of the chloro and methyl groups through halogenation and methylation reactions.
Step 3: : Coupling the pyrimidine core with the N-(3-(methylthio)phenyl)acetamide moiety via amide bond formation.
Industrial Production Methods: In an industrial setting, the production involves scalable synthetic routes, utilizing high-yield reaction conditions and robust purification techniques. The emphasis is on optimizing each step to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : It undergoes oxidation reactions, typically converting the methylthio group to sulfone derivatives.
Reduction: : The reduction of the carbonyl groups can lead to corresponding alcohols.
Substitution: : Nucleophilic substitution at the chloro group can introduce various substituents.
Oxidation: : Hydrogen peroxide or peracids under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Strong nucleophiles like alkoxides or amines.
Oxidation Products: : Sulfone derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : New compounds with substituted functional groups.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: : Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Acts as a ligand in catalytic reactions.
Enzyme Inhibitors: : Potential use as enzyme inhibitors in biochemical studies.
Probes: : Utilized in studying enzyme activity and mechanisms.
Pharmacophores: : Form the core structure for developing new drugs.
Anticancer Research: : Explored for potential anticancer properties.
Dye and Pigment Production: : Utilized in synthesizing dyes and pigments due to its unique chemical structure.
Polymer Additives: : Added to polymers to enhance certain properties.
Mechanism of Action
The compound interacts with biological targets through its various functional groups. The pyrimidine core often plays a crucial role in binding to specific enzymes or receptors, while the acetamide and methylthio groups modulate its activity and specificity. The chloro group facilitates binding through halogen bonding, contributing to the compound's overall efficacy in biological systems.
Comparison with Similar Compounds
Unique Features:
The presence of both chloro and methylthio groups, along with the pyrimidine core, sets it apart from many similar compounds, providing a distinctive set of chemical and biological properties.
2-Phenyl-4,6-dichloro-pyrimidine: : Similar in structure but lacks the methylthio and acetamide groups.
N-(3-Methylthio)phenylacetamide: : Similar functional group but different core structure.
2-(4-Methyl-6-oxo-pyrimidin-1(6H)-yl)acetamide: : Similar core but different substituents.
Biological Activity
The compound 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide (CAS Number: 1421506-32-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula: C20H18ClN3O2S
- Molecular Weight: 399.9 g/mol
- Structure: The compound features a pyrimidine core substituted with chloro and methylthio groups, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory and enzyme inhibitory properties.
Anti-inflammatory Activity
Recent research has demonstrated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. In particular, the compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: COX Inhibition Data
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Note: TBD indicates that specific IC50 values for this compound were not provided in the reviewed literature but are expected to be in a similar range as other potent inhibitors.
In a study assessing various pyrimidine derivatives, compounds with similar structures exhibited IC50 values against COX enzymes ranging from 0.04 to 0.1 µM, suggesting that this compound may also possess comparable potency .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored in the context of acetylcholinesterase (AChE), an important target in neurodegenerative diseases such as Alzheimer's. Pyrimidine derivatives have shown promise in inhibiting AChE, thereby increasing acetylcholine levels and potentially improving cognitive function.
Table 2: AChE Inhibition Data
Compound | AChE IC50 (µM) |
---|---|
This compound | TBD |
Standard Inhibitor | 2.7 |
The specific AChE inhibitory activity for this compound has not been detailed in the literature; however, related pyrimidine compounds have shown effective inhibition with IC50 values around 2.7 µM .
Structure–Activity Relationship (SAR)
Research on the structure–activity relationships of similar compounds indicates that the presence of electron-withdrawing groups, such as chlorine and sulfur moieties, enhances biological activity. Modifications at the phenyl ring can also significantly affect potency and selectivity against various targets .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:
- Inflammation Models: In vivo studies using carrageenan-induced paw edema models demonstrated that pyrimidine derivatives significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs .
- Neuroprotective Effects: Investigations into neuroprotective properties have shown that certain pyrimidine derivatives can improve cognitive function in animal models by inhibiting AChE activity .
Properties
IUPAC Name |
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-18(21)20(26)24(19(22-13)14-7-4-3-5-8-14)12-17(25)23-15-9-6-10-16(11-15)27-2/h3-11H,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIWMCWEAFETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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